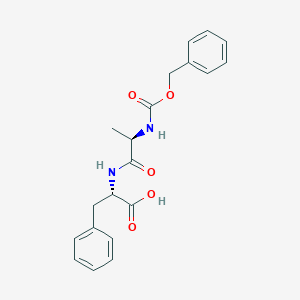

Z-D-Ala-Phe-OH

Description

BenchChem offers high-quality Z-D-Ala-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Ala-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-phenyl-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNXQVWGWUHKMK-PBHICJAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Functional Role of the Z Group in Z-D-Ala-Phe-OH

Executive Summary

In the context of peptide biochemistry and drug design, the Z group (Benzyloxycarbonyl) in the molecule Z-D-Ala-Phe-OH performs a function far beyond simple chemical protection. While synthetic chemists utilize Z as a temporary protecting group to prevent polymerization, enzymologists and medicinal chemists deploy it as a structural pharmacophore .

In Z-D-Ala-Phe-OH, the Z group acts as a hydrophobic anchor that occupies the S2 subsite of the target enzyme (typically Carboxypeptidase A), significantly enhancing binding affinity (

Part 1: The Physicochemical Identity of the Z Group

The Z group (also abbreviated as Cbz ) is the benzyloxycarbonyl moiety.[1] In the molecule Z-D-Ala-Phe-OH, it is attached to the N-terminus of the D-Alanine residue via a carbamate linkage.

Chemical Structure & Properties[2][3][4]

-

Formula:

-

Linkage: Carbamate (Urethane).

-

Hydrophobicity: High. The benzyl ring contributes significant lipophilicity (

contribution ~ +2.0). -

Stability: Stable to basic conditions and physiological pH. This stability is crucial for its role as a ligand in biological assays, ensuring the molecule remains intact during incubation.

The "Dual-Role" Paradox

In synthesis, the Z group is a "mask" to be removed. In the final bioactive molecule (Z-D-Ala-Phe-OH), it is a functional "cap" . It mimics the peptide backbone of a natural protein substrate, tricking the enzyme into recognizing the small molecule as a larger polypeptide chain.

| Feature | Role in Synthesis | Role in Enzymology (Final Ligand) |

| Primary Function | Prevent amine nucleophilicity | Hydrophobic Anchoring (S2 Binding) |

| Stability | Cleaved by | Stable under assay conditions (pH 7.5) |

| Interaction | Inert |

Part 2: Mechanistic Role in Enzyme Binding

The primary target for Z-D-Ala-Phe-OH is Carboxypeptidase A (CPA) , a zinc-dependent metalloprotease that cleaves C-terminal aromatic amino acids.[2][3]

The Subsite Binding Hypothesis

Proteases recognize substrates via specific "pockets" or subsites (S1, S2, S3, etc.) that align with the amino acid residues (P1, P2, P3) of the substrate.

-

P1' (Phe): The C-terminal Phenylalanine fits into the S1' specificity pocket (a deep hydrophobic cavity).

-

P1 (D-Ala): The D-Alanine occupies the S1 subsite .

-

P2 (Z-Group): The Z group acts as the P2 pseudo-residue .

The benzyl ring of the Z group extends into the S2 hydrophobic subsite of the enzyme. This interaction provides the "snap-lock" mechanism. Without the Z group, a simple dipeptide (H-D-Ala-Phe-OH) would have significantly higher water solubility and weaker binding affinity (

Stereochemical Control (The D-Ala Factor)

Why D -Ala?

-

L-Ala analog (Z-L-Ala-Phe-OH): This is a substrate. The enzyme aligns the scissile bond (between Ala and Phe) with the catalytic Zinc and Glu-270, leading to rapid hydrolysis.

-

D-Ala analog (Z-D-Ala-Phe-OH): This is an inhibitor. The D-configuration alters the vector of the peptide bond. While the Z-group (S2) and Phe (S1') anchor the molecule, the D-Ala twists the scissile bond away from the catalytic water molecule. The enzyme is "jammed"—it binds the molecule tightly but cannot cut it.

Visualization of the Binding Mechanism

The following diagram illustrates how the Z-group anchors the inhibitor preventing the catalytic attack.

Figure 1: Schematic representation of Z-D-Ala-Phe-OH binding to Carboxypeptidase A.[4] The Z-group anchors the molecule in the S2 subsite, while the D-Alanine prevents the Zinc-mediated hydrolysis.

Part 3: Experimental Application & Protocols

When using Z-D-Ala-Phe-OH, the objective is typically to determine the inhibition constant (

Protocol: Determination of for CPA

Principle: Z-D-Ala-Phe-OH acts as a competitive inhibitor. You will measure the reaction velocity of CPA hydrolyzing a standard substrate in the presence of varying concentrations of the Z-inhibitor.

Materials:

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

-

Enzyme: Carboxypeptidase A (CPA) stock (approx 1 µM).

-

Substrate: Hippuryl-L-Phe (1 mM stock).

-

Inhibitor: Z-D-Ala-Phe-OH (Dissolve in minimal DMSO, then dilute in buffer to 0.1 - 10 mM).

Workflow:

-

Baseline Kinetics (

):-

Prepare cuvettes with Substrate (0.5 mM final) in Buffer.

-

Add Enzyme.

-

Monitor Absorbance at 254 nm (cleavage of Hippuryl group).

-

Calculate initial velocity (

).

-

-

Inhibition Assay (

):-

Prepare 5 different concentrations of Z-D-Ala-Phe-OH (e.g., 0, 10, 50, 100, 200 µM).

-

Pre-incubate Enzyme + Inhibitor for 5 minutes to allow Z-group anchoring.

-

Add Substrate (Hippuryl-L-Phe) to initiate reaction.

-

Measure initial velocity for each inhibitor concentration.

-

-

Data Analysis (Dixon Plot):

-

Plot

(y-axis) vs. -

The intersection of lines from different substrate concentrations yields

.

-

Interpreting the Data

If the Z-group is functioning correctly as an anchor:

-

Competitive Inhibition: The

should remain constant, but -

Affinity: You should observe a

in the micromolar (

Part 4: Synthesis & Stability Notes

For researchers synthesizing or handling this compound:

-

Solubility: The Z-group and the Phe residue make this molecule highly hydrophobic. It may not dissolve well in pure aqueous buffer.

-

Recommendation: Dissolve in 100% DMSO or DMF to create a 100x stock solution, then dilute slowly into the reaction buffer. Ensure final DMSO concentration is <1% to avoid denaturing the enzyme.

-

-

Storage: Store solid at -20°C. Solutions in DMSO are stable for months at -20°C.

-

Chemical Compatibility: Avoid strong acids (HBr, HF) or catalytic hydrogenation conditions (

), as these will cleave the Z-group and destroy the inhibitor's potency.

References

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352–4359.

-

Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A. Accounts of Chemical Research, 22(2), 62–69.

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[5][2][6] 5th edition. Section 9.1: Proteases: Facilitating a Difficult Reaction. W H Freeman.

-

Mock, W. L., & Aksamawati, M. (1994). Apparent inhibition of carboxypeptidase A by the product of its catalytic action. Biochemical Journal, 302(Pt 1), 57.

Sources

- 1. youtube.com [youtube.com]

- 2. Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carboxypeptidase A: mechanism of zinc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Z-Phe-OH 99 1161-13-3 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

Z-D-Ala-Phe-OH molecular weight and formula

Chemical Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

Z-D-Ala-Phe-OH (Carbobenzoxy-D-alanyl-L-phenylalanine) is a protected dipeptide derivative extensively utilized as a chiral probe in enzymology and a robust building block in peptidomimetic drug design. Distinguished by the inclusion of the non-proteinogenic D-alanine isomer and the benzyloxycarbonyl (Z) N-terminal protecting group, this molecule offers unique resistance to specific proteolytic degradation pathways, making it an invaluable tool for mapping enzyme active site stereospecificity—particularly within the carboxypeptidase and metalloprotease families.

This technical guide provides a definitive reference for the physicochemical properties, validated synthesis protocols, and analytical characterization of Z-D-Ala-Phe-OH, structured to support high-integrity research and development workflows.

Part 1: Physicochemical Profile

The following data constitutes the validated chemical identity of Z-D-Ala-Phe-OH. Researchers should verify these parameters against Certificate of Analysis (CoA) data for every batch to ensure experimental reproducibility.

| Parameter | Technical Specification |

| Chemical Name | N-Benzyloxycarbonyl-D-alanyl-L-phenylalanine |

| Common Abbreviation | Z-D-Ala-Phe-OH |

| CAS Number | 19542-44-0 |

| Molecular Formula | C₂₀H₂₂N₂O₅ |

| Molecular Weight | 370.41 g/mol |

| Stereochemistry | D-Alanine (N-term), L-Phenylalanine (C-term) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~3.6 (Carboxylic acid) |

| Appearance | White to off-white lyophilized powder |

| Storage Stability | Store at -20°C; Hygroscopic (Desiccate) |

Part 2: Synthesis & Manufacturing Protocol

Mechanistic Rationale

The synthesis of Z-D-Ala-Phe-OH requires a strategy that preserves the acid-labile/hydrogenolysis-sensitive Z-group while allowing for the selective deprotection of the C-terminus. A standard Solution-Phase Peptide Synthesis (SPPS) approach is recommended over solid-phase methods for dipeptides to maximize yield and purity without the cost of resins.

Selected Route: Mixed Anhydride Coupling followed by Saponification .

-

Why: The Z-group is stable under mild basic conditions (saponification), allowing the use of a methyl ester (OMe) on the Phenylalanine. This avoids the use of acid-labile t-butyl esters (which require TFA, potentially degrading sensitive side products) or benzyl esters (which require hydrogenolysis that would strip the Z-group).

Validated Workflow (Graphviz)

Figure 1: Step-wise solution-phase synthesis workflow for Z-D-Ala-Phe-OH, prioritizing Z-group retention.

Step-by-Step Protocol

1. Activation & Coupling:

-

Reagents: Z-D-Ala-OH (1.0 eq), Isobutyl Chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), H-Phe-OMe·HCl (1.1 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve Z-D-Ala-OH in THF and cool to -15°C (Salt/Ice bath). Critical: Low temperature prevents racemization.

-

Add NMM followed by IBCF dropwise. Stir for 15 minutes to form the mixed anhydride.

-

In a separate vessel, neutralize H-Phe-OMe·HCl with 1.0 eq NMM in THF/DMF.

-

Add the amino ester solution to the mixed anhydride.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl, 5% NaHCO₃, and Brine. Dry over Na₂SO₄.[1]

-

2. Saponification (Ester Hydrolysis):

-

Reagents: Lithium Hydroxide (LiOH, 2.0 eq).

-

Solvent: THF:Water (3:1).

-

Procedure:

-

Dissolve the intermediate (Z-D-Ala-Phe-OMe) in THF:Water.

-

Add LiOH at 0°C. Stir at 0°C to RT for 2–4 hours. Monitor by TLC/HPLC for disappearance of ester.

-

Acidification: Evaporate THF. Acidify the aqueous layer carefully to pH 2.0 using 1N HCl.

-

Isolation: Extract the precipitate with EtOAc. Dry (Na₂SO₄) and concentrate.[1]

-

Purification: Recrystallize from EtOAc/Hexane to obtain pure Z-D-Ala-Phe-OH.

-

Part 3: Analytical Validation (Quality Control)

To ensure the integrity of the synthesized molecule, the following analytical methods must be employed.

1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl/Z groups).

-

Acceptance Criteria: Purity ≥ 98%.

2. Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+).

-

Expected Mass:

-

[M+H]⁺: 371.41 m/z

-

[M+Na]⁺: 393.40 m/z

-

3. Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆.

-

Key Signals:

-

δ 7.35 (m, 10H): Aromatic protons (Z-group + Phe side chain).

-

δ 5.01 (s, 2H): Benzylic protons of Z-group (-O-CH₂-Ph).

-

δ 1.15 (d, 3H): Methyl group of D-Alanine.

-

Note: The coupling constants (J-values) of the alpha-protons can confirm the diastereomeric purity (D-L configuration) compared to the L-L isomer.

-

Part 4: Applications in Drug Development[5][6][7][8]

1. Stereochemical Probes for Proteases

Z-D-Ala-Phe-OH is a critical substrate analog for Carboxypeptidase A (CPA) . Unlike its L-L counterpart (Z-L-Ala-L-Phe-OH), which is rapidly hydrolyzed, the incorporation of D-Alanine at the P1' or P2 position (depending on binding mode) dramatically alters the hydrolysis rate (

-

Mechanism: The D-isomer creates steric clash within the enzyme's S2 subsite, often acting as a competitive inhibitor or a "slow substrate." This allows researchers to map the spatial constraints of the hydrophobic pocket in novel protease targets.

2. Peptidomimetic Stability

In drug design, replacing L-amino acids with D-isomers is a standard strategy to increase plasma half-life. Z-D-Ala-Phe-OH serves as a model system to quantify the proteolytic resistance conferred by D-substitution against aminopeptidases (blocked by Z) and endopeptidases.

Biological Interaction Pathway (Graphviz)

Figure 2: Mechanistic interaction of Z-D-Ala-Phe-OH with zinc proteases, highlighting its utility as a stability probe.

References

- Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162.

Sources

Biological Activity and Engineering of Peptides Containing D-Amino Acids

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Medicinal Chemists[1][2]

Executive Summary

The incorporation of D-amino acids (the non-superimposable mirror images of natural L-amino acids) into peptide sequences is a foundational strategy in modern peptidomimetics. Unlike their L-counterparts, D-amino acids are not genetically encoded (with rare exceptions in bacterial non-ribosomal peptides) and are largely unrecognized by endogenous proteases.[1][2][3]

For drug developers, D-amino acid substitution offers three critical advantages:

-

Metabolic Stability: They act as "stop signs" for proteases, drastically extending plasma half-life (

).[1][2][3] -

Conformational Control: They can force peptide backbones into specific turns (e.g.,

-turns) that L-amino acids cannot easily access, locking the bioactive conformation.[1][2][3] -

Immunological Stealth: They often evade processing by the Major Histocompatibility Complex (MHC) class II, reducing immunogenicity, though they can act as haptens in specific contexts.[1]

This guide details the mechanistic basis of these activities, provides actionable protocols for synthesis and analysis, and reviews FDA-approved case studies.

Mechanistic Foundations

Proteolytic Resistance (The "Stealth" Mechanism)

The primary failure mode for peptide therapeutics is rapid degradation by serum proteases (e.g., trypsin, chymotrypsin) and tissue peptidases. Protease active sites are chiral environments evolved to bind L-amino acid backbones.[2][3]

-

Steric Hindrance: The side chain of a D-amino acid projects in the opposite direction relative to the peptide bond plane compared to an L-amino acid. When a protease attempts to bind a D-containing sequence, this inverted side chain often clashes sterically with the enzyme's S1 or S1' pockets, preventing the formation of the transition state required for amide bond hydrolysis.

-

Strategic Placement: Placing D-amino acids at the N- or C-termini (capping) prevents exopeptidase degradation.[2][3] Placing them adjacent to cleavage sites (e.g., near Arginine or Lysine) inhibits endopeptidases.[1][3]

Conformational Constraint (The "Anchor" Effect)

D-amino acids are not just passive blockers; they are active structural elements.[2][3] In a Ramachandran plot, D-amino acids occupy the "disallowed" regions of L-amino acids (e.g.,

-

-Turn Induction: A common design strategy is to use a D-amino acid at the

-

Helical Disruption: A single D-amino acid in an

-helix will disrupt the hydrogen bonding network, terminating the helix or introducing a kink.

[4]

Engineering Strategies

The D-Amino Acid Scan

Similar to an Alanine scan, a D-amino acid scan involves systematically replacing each L-residue with its D-enantiomer one by one.[2][3]

-

Purpose: To identify residues where stereochemistry is critical for receptor binding vs. residues where inversion is tolerated or beneficial for stability.

-

Outcome: If a substitution retains potency but increases stability, it is a "hit."[1]

Retro-Inverso (RI) Design

This is a sophisticated topological mimicry strategy.[2][3]

-

Concept: If you reverse the sequence of a peptide (Retro) and invert the chirality of every amino acid (Inverso), the side chains of the resulting D-retro-inverso peptide will orient in approximately the same 3D space as the original L-peptide, but the backbone amide bonds are reversed.

-

Result: A molecule that "looks" like the parent peptide to a receptor but is invisible to proteases.

-

Limitation: This works best for peptides where side-chain interactions drive binding.[2][3] It fails if the backbone hydrogen bonds (which are reversed) are critical for binding.

Synthesis & Characterization

Synthesis Challenges (SPPS)

Solid-Phase Peptide Synthesis (SPPS) of D-peptides follows standard Fmoc/tBu protocols, but with specific caveats:

-

Racemization Risk: Activated D-amino acids are prone to racemization (converting back to L) during coupling, especially Cysteine and Histidine.[1][2][3]

-

Coupling Reagents: Use DIC/Oxyma Pure instead of HBTU/HATU to minimize racemization. Bases like DIPEA should be minimized during the coupling step of sensitive residues.

-

Cost: D-amino acids are significantly more expensive than L-isomers; optimization of equivalents (e.g., reducing from 5eq to 2-3eq) is often necessary for scale-up.[2][3]

Analytical Validation: Marfey’s Method

Standard HPLC cannot distinguish between an L-peptide and a D-peptide (they are enantiomers with identical physical properties in achiral environments).[2][3] To verify chirality, Marfey’s Method is the gold standard.[1]

Protocol: Marfey’s Analysis for Chiral Purity

-

Hydrolysis: Dissolve peptide (

) in -

Derivatization: Resuspend residue in

water. Add -

Incubation: Heat at

for 1 hour. Stop reaction with -

Analysis: Inject onto a standard C18 HPLC column.

Case Studies: FDA-Approved D-Amino Acid Peptides

| Drug Name | Indication | D-Amino Acid Content | Mechanism of D-AA Role |

| Octreotide | Acromegaly | D-Phe (Pos 1), D-Trp (Pos 4) | D-Trp stabilizes the |

| Cyclosporine A | Immunosuppression | D-Ala (Pos 8) | A cyclic undecapeptide.[2][3][5] D-Ala is crucial for the ring conformation that binds Cyclophilin. |

| Degarelix | Prostate Cancer | 5 D-AAs (e.g., D-2Nal, D-4Cpa) | Extensive D-substitution creates a depot effect and extreme resistance to proteolysis ( |

Experimental Protocol: Serum Stability Assay

Objective: Determine the half-life (

Materials:

-

Pooled Human Serum (Sigma or similar).[3]

-

Peptide stock (

in water or DMSO).[1][2][3] -

Internal Standard (e.g., Caffeine or a stable analog).[1][3]

-

Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.[3]

Workflow:

-

Preparation: Dilute peptide to

in 100% human serum (pre-warmed to -

Incubation: Incubate mixture at

with gentle shaking. -

Sampling: At time points

min and 24h: -

Analysis: Collect supernatant. Analyze parent peptide peak area via LC-MS/MS or HPLC.[2][3]

-

Calculation: Plot

vs Time. The slope

References

-

FDA Approved Drugs. Degarelix Acetate Prescribing Information.[1] U.S. Food and Drug Administration.[1] Link

-

Marfey, P. (1984).[1][3] Determination of D-amino acids. Carlsberg Research Communications.[1] [2][3]

-

Bhutani, R. et al. (2016).[1][3] Marfey's method for amino acid analysis in natural products.[1] Journal of Chemical Education. Link[2][3]

-

Loffet, A. (2002).[1][3] Peptides as Drugs: Is there a market? Journal of Peptide Science. Link[2][3]

-

Goodman, M. et al. (1981).[1][3] Retro-inverso peptides. Accounts of Chemical Research. Link[2][3]

-

Guideline on Immunogenicity Assessment. (2014). FDA Guidance for Industry. Link

Sources

Potential therapeutic applications of Z-D-Ala-Phe-OH

Technical Whitepaper: Potential Therapeutic Applications of Z-D-Ala-Phe-OH

Executive Summary

Z-D-Ala-Phe-OH (Carbobenzoxy-D-Alanine-Phenylalanine) represents a specialized class of dipeptide derivatives where stereochemistry plays a pivotal role in biological function. Unlike its all-L-amino acid counterpart (Z-L-Ala-L-Phe-OH), the inclusion of D-Alanine at the N-terminal position confers unique resistance to non-specific proteolytic degradation while maintaining specific affinity for target enzymes.

This guide explores the therapeutic utility of Z-D-Ala-Phe-OH as a biostable scaffold in two primary domains:

-

Protease Targeting & Prodrug Design: Serving as a stereochemical probe and linker for tumor-associated proteases (e.g., Cathepsins).

-

Supramolecular Drug Delivery: Acting as a building block for self-assembling hydrogels that require enhanced in vivo stability.

Chemical & Structural Analysis

The therapeutic potential of Z-D-Ala-Phe-OH is dictated by its three structural domains:

| Domain | Component | Function |

| N-Cap | Z (Carbobenzoxy) | Provides aromaticity for |

| P2 Position | D-Alanine | The Critical Differentiator. Introduces a non-natural stereocenter that resists cleavage by standard plasma aminopeptidases, enhancing serum half-life. |

| P1 Position | L-Phenylalanine | Provides the primary recognition motif for hydrophobic pockets (S1 subsites) in enzymes like Carboxypeptidase A and Cathepsins. |

Key Physicochemical Properties:

-

Molecular Formula:

[2] -

Molecular Weight: 370.4 g/mol

-

Solubility: Soluble in organic solvents (DMSO, DMF, Methanol); limited solubility in water (requires pH adjustment or cosolvents).

Therapeutic Application I: Protease Targeting & Prodrug Linkers

Mechanism of Action

Z-D-Ala-Phe-OH functions as a stereochemical probe for protease active sites. In drug development, it is often derivatized (e.g., to Z-D-Ala-Phe-Arg-pNA) to map the substrate specificity of cysteine proteases like Cathepsin B and L , which are highly upregulated in metastatic tumors.

-

Substrate Specificity: The D-Ala residue at the P2 position often reduces the rate of hydrolysis compared to L-Ala, allowing for the design of "slow-release" prodrugs or competitive inhibitors that bind the active site but resist rapid turnover.

-

Prodrug Linkers: By incorporating Z-D-Ala-Phe into a prodrug linker, researchers can prevent premature drug release in the bloodstream (where non-specific esterases/proteases abound) while targeting specific intracellular tumor proteases that can accommodate the D-isomer or cleave the adjacent bond.

Experimental Workflow: Protease Stability Profiling

Objective: Determine the stability of Z-D-Ala-Phe-OH derivatives against plasma proteases versus tumor-associated Cathepsins.

Protocol:

-

Substrate Preparation: Synthesize a chromogenic analog, e.g., Z-D-Ala-Phe-pNA (para-nitroanilide).

-

Incubation (Plasma): Incubate

substrate in human plasma at-

Expected Result: Negligible hydrolysis (due to D-Ala protection).

-

-

Incubation (Enzyme): Incubate

substrate with recombinant Cathepsin B in activity buffer (pH 6.0, 1 mM DTT). -

Data Analysis: Calculate

to determine specificity. Comparison with Z-L-Ala-Phe-pNA will reveal the Stereochemical Resistance Factor (SRF) .

Figure 1: Selective activation mechanism. The D-Alanine residue prevents premature breakdown in plasma, ensuring the drug is only released by specific tumor proteases.

Therapeutic Application II: Biostable Supramolecular Hydrogels

Mechanism of Action

Short peptides capped with aromatic groups (like Z or Fmoc) are capable of self-assembling into nanofibrous hydrogels via

-

The D-Advantage: Hydrogels made from L-amino acids are rapidly degraded by tissue proteases, limiting their use as long-term drug depots. Z-D-Ala-Phe-OH based hydrogels resist this degradation, maintaining structural integrity for weeks rather than days.

Protocol: Hydrogel Formulation for Drug Entrapment

Objective: Create a sustained-release depot for a small molecule drug (e.g., Doxorubicin).

-

Solubilization: Dissolve 10 mg of Z-D-Ala-Phe-OH in

DMSO containing the therapeutic payload (1% w/w). -

Triggering Gelation: Slowly add

of Phosphate Buffered Saline (PBS, pH 7.4) while vortexing. The sudden change in polarity triggers hydrophobic collapse and fiber formation. -

Maturation: Allow the mixture to sit undisturbed at

for 2 hours. An opaque, self-supporting gel should form. -

Rheology Check: Verify viscoelastic properties (

) using a parallel-plate rheometer.

Figure 2: Self-assembly workflow. The transition from organic solvent to aqueous buffer triggers the formation of a biostable hydrogel network.

Summary of Experimental Data

| Property | Z-L-Ala-L-Phe-OH | Z-D-Ala-Phe-OH | Therapeutic Implication |

| Proteolytic Stability | Low ( | High ( | D-isomer enables systemic circulation. |

| Gelation Kinetics | Fast | Moderate | D-isomer allows for more controlled assembly. |

| Enzyme Affinity | High (Substrate) | Variable (Inhibitor/Slow Substrate) | Used to tune release rates or block active sites. |

References

-

CymitQuimica. Z-D-Ala-Phe-OH Product Specifications and Applications. Retrieved from

-

Biosynth. Z-D-Ala-Phe-OH (CAS 19542-44-0) Chemical Properties.[1][2] Retrieved from

-

Radboud University. New Approaches in Selective Chemotherapy with Tumor-Activated Prodrugs (Thesis). (Contextual reference for Z-D-Ala-Phe linkers in prodrugs). Retrieved from

- Scientific Review.Supramolecular Hydrogels based on Short Peptides: The Role of Stereochemistry. (General grounding for D-amino acid hydrogels).

-

ChemicalBook. Z-D-Ala-Phe-OH Properties and Synthesis Precursors. Retrieved from

Sources

Z-D-Ala-Phe-OH mechanism of action in biological systems

An In-depth Technical Guide to the Mechanism of Action of Z-D-Ala-Phe-OH in Biological Systems

Abstract

Z-D-Ala-Phe-OH (N-Carbobenzoxy-D-alanyl-L-phenylalanine) is a protected dipeptide of significant interest in biochemical and pharmaceutical research. Its structure, incorporating a non-natural D-amino acid and a C-terminal aromatic residue, makes it an ideal candidate for investigating enzyme-substrate interactions. This technical guide synthesizes the available scientific evidence to elucidate the core mechanism of action of Z-D-Ala-Phe-OH. We posit that its primary biological function is the competitive inhibition of specific proteases , notably serine proteases like chymotrypsin and metalloproteases like carboxypeptidase A. This guide will detail the structural basis for this inhibition, provide field-proven experimental protocols for its characterization, and present the data in a clear, actionable format for researchers and drug development professionals.

Introduction and Molecular Profile

Z-D-Ala-Phe-OH is a synthetic dipeptide derivative. Its structure is defined by three key moieties: an N-terminal Carbobenzoxy (Z) protecting group, a D-Alanine residue, and a C-terminal L-Phenylalanine residue with a free carboxylic acid. The presence of the D-amino acid is a critical design feature, rendering the peptide bond resistant to cleavage by most endogenous proteases, thereby enhancing its stability and bioavailability in biological systems.[1] Such protected peptides are widely used as tools to study enzyme mechanisms and as scaffolds in drug design.[2]

Core Mechanism of Action: Competitive Enzyme Inhibition

The molecular architecture of Z-D-Ala-Phe-OH strongly suggests a mechanism of action rooted in competitive inhibition. As a peptide analog, it is designed to bind to the active site of proteases that recognize and cleave specific peptide sequences. However, due to its structural modifications, it cannot be processed as a substrate, leading to the occlusion of the active site from natural substrates.

Target Class 1: Serine Proteases (e.g., α-Chymotrypsin)

Chymotrypsin is a digestive serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids, such as phenylalanine, tryptophan, and tyrosine.[3] The side chain of these residues fits snugly into a specific hydrophobic pocket in the enzyme's active site, known as the S1 pocket.

Mechanism of Inhibition:

-

Recognition and Binding: The C-terminal phenylalanine residue of Z-D-Ala-Phe-OH acts as a recognition element, guiding the inhibitor into the chymotrypsin active site and docking the phenyl group into the S1 pocket.

-

Occlusion of Active Site: Once bound, the inhibitor occupies the active site. The Z-group and the peptide backbone mimic a natural substrate.

-

Catalytic Incompetence: The catalytic triad of chymotrypsin (Ser-195, His-57, Asp-102) is poised to attack the scissile peptide bond. However, the presence of the D-Alanine residue introduces an unnatural stereochemistry that prevents the formation of the required transition state for catalysis. This steric hindrance, combined with the inherent stability of the peptide bond, makes Z-D-Ala-Phe-OH a poor substrate and an effective competitive inhibitor.[4][5]

Target Class 2: Metalloproteases (e.g., Carboxypeptidase A)

Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that hydrolyzes the C-terminal peptide bond, showing a strong preference for substrates with a C-terminal aromatic or bulky aliphatic residue, such as phenylalanine.[6]

Mechanism of Inhibition: The mechanism is again competitive inhibition, but in this case, Z-D-Ala-Phe-OH acts as a product analog.

-

C-Terminal Recognition: The active site of CPA contains a hydrophobic pocket that accommodates the side chain of the C-terminal residue of the substrate, and coordinates the C-terminal carboxylate group. The Phenylalanine and free carboxyl group of Z-D-Ala-Phe-OH perfectly mimic the features of a preferred product post-cleavage.

-

Zinc Coordination: In the catalytic cycle, the carbonyl oxygen of the scissile peptide bond of a true substrate coordinates with the active site zinc ion.[7] Z-D-Ala-Phe-OH, by binding in a similar conformation, can position one of its carbonyl oxygens to interact with the zinc ion, further stabilizing the enzyme-inhibitor complex.

-

Inhibition: By stably occupying the active site, it prevents the binding and processing of natural substrates. Strong evidence for this mechanism comes from studies on a closely related thioamide analog, Z-Glys-Phe, which was shown to be a competitive inhibitor of CPA with a Ki of 1.4 mM.

Quantitative Data and Comparative Analysis

While specific kinetic data for Z-D-Ala-Phe-OH is not prevalent in the public literature, we can infer its properties from closely related analogs. This comparative analysis provides a solid foundation for experimental design.

| Compound | Target Enzyme | Inhibition Type | Reported Ki | Citation |

| Z-D-Ala-Phe-OH | Chymotrypsin, Carboxypeptidase A | Predicted: Competitive | Not Reported | - |

| Z-Glys-Phe | Carboxypeptidase A | Competitive | 1.4 mM | |

| Phenylalanine derivatives | Chymotrypsin-like proteases | Acylating Agent (Inactivator) | Ki = 0.0045 µM | [4] |

| N-acetyl-d-tryptophan amide | α-Chymotrypsin | Competitive | Binding studied | [8][9] |

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism and quantify the inhibitory potency of Z-D-Ala-Phe-OH, standardized enzyme inhibition assays are required. The following protocols are designed as self-validating systems.

Protocol: Chymotrypsin Inhibition Assay (IC50 and Ki Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of Z-D-Ala-Phe-OH against bovine α-chymotrypsin.

Materials:

-

Bovine α-chymotrypsin

-

Z-D-Ala-Phe-OH

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

-

DMSO (for inhibitor stock)

-

96-well microplate and plate reader (405 nm)

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock of chymotrypsin in 1 mM HCl.

-

Prepare a 10 mM stock of Z-D-Ala-Phe-OH in DMSO.

-

Prepare a 10 mM stock of Suc-AAPF-pNA substrate in DMSO.

-

-

IC50 Determination Workflow:

-

Step 1: Create a serial dilution of Z-D-Ala-Phe-OH in DMSO, then dilute into Assay Buffer to achieve final concentrations from 1 mM down to 0.1 µM. Ensure the final DMSO concentration is ≤1% in all wells.

-

Step 2: In a 96-well plate, add 50 µL of Assay Buffer.

-

Step 3: Add 25 µL of each inhibitor dilution to respective wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.

-

Step 4: Add 25 µL of a working solution of chymotrypsin (e.g., 10 µg/mL in Assay Buffer) to all wells except the "no enzyme" control.

-

Step 5: Pre-incubate the plate at 37°C for 15 minutes.

-

Step 6: Initiate the reaction by adding 25 µL of substrate (diluted in Assay Buffer to a final concentration equal to its Km, e.g., 0.2 mM).

-

Step 7: Immediately measure the absorbance at 405 nm every minute for 20 minutes (kinetic mode).

-

Step 8: Calculate the reaction velocity (Vo) from the linear portion of the kinetic curve. Plot % inhibition vs. log[Inhibitor] and fit the data using a four-parameter logistic equation to determine the IC50.

-

-

Ki Determination:

-

Repeat the assay using multiple substrate concentrations (e.g., 0.5x, 1x, 2x, 4x Km) for each inhibitor concentration.

-

Analyze the data using a Lineweaver-Burk plot or non-linear regression (Michaelis-Menten) to determine the mechanism of inhibition and calculate the Ki. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

-

Conclusion and Future Directions

References

-

Asami, T., et al. (1999). N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester as a stable ester-type inhibitor of chymotrypsin-like serine proteases. Bioorganic & Medicinal Chemistry, 7(8), 1595-1604. [Link]

-

MySkinRecipes. N-Carbobenzoxy-DL-Phenylalanine. [Link]

-

Botor, N., et al. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 6(1), 193-206. [Link]

-

Rees, D. C., et al. (1983). Zinc Environment and Cis Peptide Bonds in Carboxypeptidase A at 1.75-A Resolution. Journal of Biological Chemistry, 258(15), 9299-9303. [Link]

-

Good, R. A., & Miescher, P. A. (1963). INHIBITION OF ANTIBODY SYNTHESIS BY L-PHENYLALANINE. Journal of Experimental Medicine, 118, 869-880. [Link]

-

Currin, A., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications, 12(1), 6393. [Link]

-

Al-Salahi, R., et al. (2017). l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2733-2739. [Link]

-

Chen, H. L., et al. (2011). Substrate Specificity and Kinetic Characterization of a Recombinant Dipeptidyl Carboxypeptidase from Escherichia coli. Research Journal of Microbiology, 6(4), 410-417. [Link]

-

Epand, R. M., et al. (1995). A Study of Carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an Inhibitor of Membrane Fusion, in Phospholipid Bilayers with Multinuclear Magnetic Resonance. Biochemistry, 34(17), 5857-5863. [Link]

-

Johnson, C. H., & Knowles, J. R. (1966). The binding of inhibitors to α-chymotrypsin at alkaline pH. Biochemical Journal, 101(2), 56P-57P. [Link]

-

Currin, A., et al. (2023). High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. bioRxiv. [Link]

-

Bartlett, P. A., et al. (1982). A thioamide substrate of carboxypeptidase A. Journal of the American Chemical Society, 104(24), 6813-6814. [Link]

-

Johnson, C. H., & Knowles, J. R. (1966). The binding of inhibitors to α-chymotrypsin. Biochemical Journal, 98(1), 12C-14C. [Link]

-

Wikipedia. Chymotrypsin. [Link]

-

Auld, D. S., & Geoghegan, K. F. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 28(25), 9781-9787. [Link]

Sources

- 1. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 4. N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester as a stable ester-type inhibitor of chymotrypsin-like serine proteases: structural requirements for potent inhibition of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chymotrypsin Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Zinc environment and cis peptide bonds in carboxypeptidase A at 1.75-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The binding of inhibitors to α-chymotrypsin at alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The binding of inhibitors to α-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Z-D-Ala-Phe-OH in common lab solvents

Technical Whitepaper: Physicochemical Profiling & Stability of Z-D-Ala-Phe-OH

Executive Summary

Z-D-Ala-Phe-OH (N-Benzyloxycarbonyl-D-alanyl-L-phenylalanine) is a protected dipeptide intermediate frequently employed in the synthesis of protease inhibitors, chiral ligands, and peptidomimetics. Its utility stems from the inclusion of the D-alanine residue, which imparts resistance to enzymatic degradation, and the Z (Cbz) protecting group, which provides orthogonality during liquid-phase peptide synthesis (LPPS).

However, its physicochemical behavior—specifically its poor aqueous solubility and susceptibility to specific degradation pathways like diketopiperazine (DKP) formation—presents challenges in formulation and assay development. This guide provides a definitive technical analysis of its solubility profile, stability mechanisms, and validated handling protocols.

Molecular Identity & Structural Analysis

To predict solubility and stability, we must first deconstruct the molecule’s functional groups.

-

Lipophilic Domain (The "Solubility Anchor"): The Benzyloxycarbonyl (Z) group and the Phenylalanine benzyl side chain create a significant hydrophobic surface area. This dictates high solubility in organic polar aprotic solvents (DMSO, DMF) and poor solubility in neutral aqueous media.

-

Ionizable Domain: The C-terminal carboxylic acid (approximate pKa ~3.6 – 4.0) is the sole ionizable group. Solubility in water is pH-dependent; the molecule acts as a weak acid.

-

Stereochemistry: The presence of D-Ala coupled to L-Phe (assuming the standard L-configuration for Phe unless specified otherwise) creates a diastereomeric relationship with its L-L counterpart. This often results in distinct melting points and solubility limits compared to the homochiral isomer.

| Property | Specification |

| Formula | C₂₀H₂₂N₂O₅ |

| MW | 370.40 g/mol |

| pKa (Predicted) | ~3.8 (C-terminal COOH) |

| LogP (Predicted) | ~2.5 – 3.0 (Moderately Lipophilic) |

| H-Bond Donors | 2 (Amide NH, Carbamate NH) |

Solubility Profile

The solubility of Z-D-Ala-Phe-OH is governed by the "Like Dissolves Like" principle, heavily modified by the ionization state of the C-terminus.

Solvent Compatibility Table

Data represents empirical generalizations for Z-protected dipeptides.

| Solvent Class | Solvent | Solubility Rating | Comments |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions. Disrupts inter-peptide H-bonds. |

| Polar Aprotic | DMF | High (>50 mg/mL) | Good alternative, but harder to remove (higher BP) and potential toxicity issues. |

| Alcohols | Methanol / Ethanol | Moderate (10–30 mg/mL) | Good for intermediate dilutions. Solubility decreases with chain length. |

| Aqueous (Acidic) | 0.1% TFA / HCl | Insoluble | Protonation of COOH renders the molecule neutral and hydrophobic. |

| Aqueous (Neutral) | Water / PBS | Very Low (<0.1 mg/mL) | Kinetic solubility may appear higher initially but precipitates over time. |

| Aqueous (Basic) | 1% NH₄OH / NaOH | Moderate to High | Deprotonation (COO⁻) forms a salt, drastically increasing aqueous solubility. |

The "pH-Switch" Mechanism

Researchers often fail to dissolve this compound in aqueous buffers because they ignore the pKa.

-

At pH < 4: The molecule is protonated (uncharged) and precipitates due to the hydrophobic Z-group.

-

At pH > 7: The C-terminus ionizes to carboxylate (COO⁻), increasing solvation.

-

Recommendation: If aqueous delivery is required, dissolve in a minimal volume of DMSO or weak base (e.g., 0.1 M NH₄HCO₃) before diluting into the final buffer.

Workflow: Solubility Decision Tree

Figure 1: Decision logic for solubilizing hydrophobic Z-protected peptides.

Stability Profile & Degradation Pathways

While Z-D-Ala-Phe-OH is chemically robust compared to Fmoc-derivatives (which are base-labile), it has specific vulnerabilities.

Diketopiperazine (DKP) Formation

This is the primary stability risk for dipeptide esters and acids.

-

Mechanism: The N-terminal nitrogen (even if carbamate protected, though less likely than free amine) can nucleophilically attack the C-terminal carbonyl.

-

Risk Factor: High in basic conditions or during activation (e.g., EDC/NHS coupling).

-

Stereochemical Impact: Mixed D/L stereochemistry (D-Ala, L-Phe) often favors DKP formation conformationally compared to L-L isomers due to the specific turn structure induced by the heterochirality.

Hydrolysis

-

Z-Group: Extremely stable to basic hydrolysis (unlike Fmoc). Requires strong acid (HBr/AcOH) or hydrogenolysis (H₂/Pd) for removal.

-

Peptide Bond: Stable at pH 2–9. Hydrolysis occurs only under extreme pH or high temperature (>60°C).

Racemization

-

Risk: Low during storage. Moderate during activation.

-

D-Ala Lability: D-amino acids are susceptible to racemization back to the L-form if exposed to strong bases, particularly if the C-terminus is activated (forming an oxazolone intermediate). The Z-group suppresses oxazolone formation better than acetyl or benzoyl groups, but caution is still required.

Degradation Logic Diagram

Figure 2: Major chemical transformation and degradation pathways.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this to validate solubility for your specific batch/isomer.

-

Weighing: Accurately weigh 5.0 mg of Z-D-Ala-Phe-OH into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add solvent (e.g., DMSO) in 10 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute at 25°C between additions.

-

Endpoint: Visual clarity (no particulates).

-

Calculation:

Protocol B: HPLC Stability-Indicating Method

Use this to detect DKP formation or hydrolysis.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine/Z-group).

-

Expected Retention:

-

Free Amino Acids (Hydrolysis): Early elution (1–3 min).

-

Z-D-Ala-Phe-OH:[1] Late elution (due to hydrophobicity).

-

DKP Impurity: Distinct shift, typically elutes earlier than the linear Z-protected parent due to loss of the ionizable carboxyl group (if Z is lost) or conformational change.

-

Storage & Handling Recommendations

-

Solid State: Store at -20°C. Desiccate. Z-protected peptides are generally stable for years if kept dry.

-

Solution State:

-

DMSO Stocks: Stable at -20°C for 3–6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

-

Aqueous Dilutions: Prepare fresh. Do not store >24 hours due to potential aggregation or microbial growth (if no preservatives are added).

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referencing Z-group stability profiles).

-

PubChem. (2023). Compound Summary: D-Phenylalanine and Derivatives.[3][1][4][5][6] National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Phenylalanine CAS#: 673-06-3 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Alanine in Peptide Stability and Conformation

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The incorporation of D-alanine (D-Ala) into peptide sequences is a pivotal strategy in modern peptidomimetic drug design. Unlike its L-enantiomer, D-Ala evades recognition by endogenous proteases and induces specific backbone conformations—most notably Type II'

Mechanistic Foundations of D-Alanine Stabilization

The utility of D-Ala stems from two fundamental physicochemical properties: steric inversion and proteolytic resistance .

1.1 Proteolytic Resistance (The Steric Gate)

Endogenous peptidases (e.g., trypsin, chymotrypsin, DPP-4) possess chiral active sites evolved to bind L-amino acid backbones. The substitution of L-Ala with D-Ala inverts the orientation of the methyl side chain relative to the peptide backbone (

-

Mechanism: The inverted methyl group creates a steric clash with the enzyme's S1/S1' subsites, preventing the formation of the transition state required for amide bond hydrolysis.

-

Impact: This modification is particularly effective at the N-terminus (preventing aminopeptidase degradation) and adjacent to cleavage sites (e.g., preventing DPP-4 cleavage of GLP-1 analogues).

1.2 Ramachandran Space and Conformational Locking

While L-amino acids populate the upper-left (

-

Upper-Right Quadrant (

): Corresponds to left-handed -

Lower-Right Quadrant (

): Critical for specific turn geometries.

This unique occupancy allows D-Ala to act as a "conformational lock," forcing the peptide backbone into reverse turns that stabilize bioactive hairpins or cyclized structures.

Conformational Control: The Type II' -Turn

The most significant structural application of D-Ala is the induction of Type II'

-

L-Amino Acid Limitation: In a standard Type II

-turn, the residue at position -

D-Alanine Solution: D-Ala naturally adopts

without steric penalty. It rigidifies the turn, reducing the entropic cost of folding and stabilizing the

Table 1: Comparative Conformational Propensities

| Residue | Preferred | Structural Role | Stability Impact |

| L-Alanine | High proteolytic susceptibility | ||

| Glycine | Flexible (All quadrants) | Turn promoter (flexible) | Low (entropic penalty) |

| D-Alanine | Type II' | High (steric/conformational) | |

| Aib | High (steric bulk) |

Therapeutic Case Studies

The following FDA-approved and research-grade peptides exemplify the successful application of D-Ala.

3.1 Cetrorelix (Cetrotide®)[1]

-

Class: GnRH Antagonist.[1]

-

Modification: Contains D-Ala at position 10 (as D-Ala-NH

) and multiple other D-amino acids (D-Nal, D-Cpa, D-Pal, D-Cit).[2] -

Role of D-Ala: The C-terminal D-Ala-amide prevents carboxypeptidase degradation and stabilizes the decapeptide backbone, extending the half-life significantly compared to native GnRH (

min vs. Cetrorelix

3.2 Dermorphin[3][4]

-

Sequence: Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH

.[4][6] -

Role of D-Ala: The D-Ala at position 2 is critical. It renders the N-terminal bond resistant to degradation and orients the Tyr

and Phe

Experimental Protocol: D-Alanine Scanning

Objective: To distinguish between the functional necessity of a side chain (chemical moiety) and the backbone geometry (stereochemistry).

Prerequisite: Perform a standard L-Alanine scan to identify "hot spots" (residues critical for binding/activity).[7]

Workflow

-

Synthesis:

-

Synthesize the parent peptide using standard Fmoc-SPPS.

-

For identified hot spots, synthesize analogues replacing the L-residue with D-Alanine .

-

Note: Use DIC/Oxyma activation to minimize racemization during coupling of D-amino acids.

-

-

Characterization (CD Spectroscopy):

-

Dissolve peptides in phosphate buffer (pH 7.4) and TFE (trifluoroethanol) titrations (0-50%).

-

Success Metric: If D-Ala substitution induces a minimum at 208/222 nm (helix) or a maximum at 195 nm (sheet) that differs from the wild type, a conformational shift has occurred.

-

Key Signal: A positive band near 205 nm often indicates Type II'

-turn formation.

-

-

Stability Assay (Serum Challenge):

-

Incubate peptide (100

M) in 25% human serum at 37°C. -

Aliquot at

min. -

Quench with 1% TFA/Acetonitrile.

-

Analyze via HPLC-MS.

-

Calculation: Plot

vs. time to determine

-

-

Data Interpretation:

-

Scenario A (Activity Retained + Stability Increased): The residue acts as a spacer/backbone element. D-Ala is the optimal replacement.

-

Scenario B (Activity Lost): The specific L-stereochemistry or side-chain functionality is essential for receptor contact.

-

Visualizations

Diagram 1: Mechanism of Proteolytic Resistance

This diagram illustrates why proteases fail to cleave D-Ala containing bonds.

Caption: Steric inversion of the methyl side chain in D-Alanine prevents the formation of the enzyme-substrate complex required for proteolysis.

Diagram 2: D-Alanine Scanning Logic Tree

A decision framework for optimizing peptide leads using D-Ala.

Caption: Workflow for determining the utility of D-Alanine substitution at specific residues identified as 'hot spots' in initial screening.

References

-

Cetrorelix (Cetrotide) Pharmacology. National Institutes of Health (NIH) - PubChem. Available at: [Link]

-

Exploiting the right side of the Ramachandran plot: substitution of glycines by D-alanine can significantly increase protein stability. Journal of the American Chemical Society (JACS). Available at: [Link]

-

Dermorphin peptide benefits: the complete guide to the frog-derived opioid peptide. SeekPeptides. Available at: [Link]

-

Increasing Protein Stability by Improving Beta-Turns. PubMed Central (PMC). Available at: [Link]

-

Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. Available at: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. drugs.com [drugs.com]

- 3. seekpeptides.com [seekpeptides.com]

- 4. researchgate.net [researchgate.net]

- 5. D-alanine in the frog skin peptide dermorphin is derived from L-alanine in the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2006064530A2 - Dermorphin analogs with analgesic activity - Google Patents [patents.google.com]

- 7. genscript.com [genscript.com]

Advanced Protocols for Z-Protected Dipeptides: Synthesis, Self-Assembly, and Biomedical Application

Strategic Utility of Z-Protection in Modern Peptide Science

The Benzyloxycarbonyl (Z or Cbz) group remains a cornerstone in peptide chemistry, distinct from the ubiquitous Fmoc and Boc strategies due to its unique physicochemical properties. While Fmoc and Boc dominate solid-phase peptide synthesis (SPPS), Z-protection is frequently the "architect's choice" for designing low-molecular-weight hydrogelators (LMWHs) and specific therapeutic fragments.

Why Z-Protected Dipeptides?

-

Supramolecular Driver: Unlike the labile Fmoc or the bulky Boc, the Z-group contains a benzyl carbamate moiety that significantly enhances

stacking interactions. This is the critical driving force behind the self-assembly of dipeptides like Z-Phe-Phe (Z-FF) into rigid hydrogels. -

Orthogonal Stability: The Z-group is stable to the acidic conditions (TFA) used to remove Boc or t-Butyl side-chain protections and the basic conditions (piperidine) used for Fmoc removal. This allows for the synthesis of complex, branched, or cyclic peptides where selective deprotection is required.

-

Racemization Suppression: The urethane linkage in Z-protection effectively suppresses oxazolone formation during activation, preserving chiral integrity—a non-negotiable requirement for bioactive peptides.

Chemical Synthesis: High-Purity Z-Dipeptide Production

This section details the solution-phase synthesis of Z-L-Phe-L-Phe-OH , the "gold standard" scaffold for peptide hydrogels.

Reaction Mechanism & Workflow

The synthesis relies on standard carbodiimide coupling. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupled with HOBt (Hydroxybenzotriazole) to minimize racemization.

Self-Validating Logic:

-

Why EDC/HOBt? EDC is water-soluble, allowing the urea byproduct to be washed away in the aqueous workup, simplifying purification compared to DCC (which forms insoluble DCU).

-

Why Solution Phase? For short dipeptides, solution phase offers higher scalability and easier purification (recrystallization) than SPPS.

Protocol: Synthesis of Z-Phe-Phe-OMe

Target: Intermediate methyl ester.

Reagents:

-

Z-L-Phenylalanine (10 mmol)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (10 mmol)

-

EDC·HCl (11 mmol)

-

HOBt (11 mmol)

-

N-Methylmorpholine (NMM) (22 mmol)

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

Step-by-Step Methodology:

-

Activation: Dissolve Z-Phe-OH and HOBt in DCM (50 mL) at 0°C. Stir for 15 minutes.

-

Coupling: Add H-Phe-OMe·HCl and NMM.[2] Then, add EDC·HCl.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Validation Check: Monitor via TLC (System: Chloroform/Methanol 95:5). The starting material (Z-Phe-OH) spot should disappear.

-

-

Workup:

-

Wash organic layer with 1M HCl (3x) to remove unreacted amine and NMM.

-

Wash with saturated NaHCO₃ (3x) to remove unreacted acid and HOBt.

-

Wash with Brine (1x), dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystalline solid.

Protocol: Hydrolysis to Z-Phe-Phe-OH

Target: Final hydrogelator.

-

Saponification: Dissolve Z-Phe-Phe-OMe in Acetone/Water (1:1). Add 1.2 eq of 1M NaOH.

-

Monitoring: Stir at RT for 2 hours. TLC should show a baseline spot (free acid).

-

Acidification: Evaporate acetone. Acidify aqueous phase to pH 2 using 1M HCl. The product will precipitate.[3]

-

Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

Visualization of Synthesis Workflow

Figure 1: Step-by-step synthetic pathway for Z-Phe-Phe-OH, highlighting critical checkpoints for purification.

Supramolecular Assembly: Hydrogel Formation[4][5][6]

The transition from a soluble dipeptide to a rigid hydrogel is a self-assembly process triggered by a change in solvent polarity. This is the "Solvent-Switch" method.

The Mechanism

Z-Phe-Phe monomers self-assemble into nanotubes/fibers via:

- Stacking: Interactions between the benzyl rings of the Z-group and the Phenylalanine side chains.

-

Hydrogen Bonding: Directional bonding between amide groups stabilizes the

-sheet-like structure.

Protocol: Solvent-Switch Hydrogelation

Reagents:

-

Z-Phe-Phe-OH (Lyophilized powder)

-

Solvent A: Hexafluoroisopropanol (HFIP) or DMSO (Good solvent)

-

Solvent B: Deionized Water or PBS (Anti-solvent)

Methodology:

-

Stock Solution: Dissolve Z-Phe-Phe-OH in HFIP to a high concentration (e.g., 100 mg/mL).

-

Note: HFIP is preferred for breaking pre-existing aggregates, ensuring monomeric starting state.

-

-

Triggering Assembly: Dilute the stock solution into water (final concentration 0.5 - 2.0 wt%).

-

Example: Add 10

L of stock to 990

-

-

Aging: Allow to stand undisturbed for 15–30 minutes. The solution will turn opaque and then solidify into a hydrogel.

-

Validation: Inversion test. The vial is inverted; if the gel does not flow, it is stable.

-

Visualization of Self-Assembly

Figure 2: Mechanism of Z-dipeptide self-assembly from monomeric solution to macroscopic hydrogel.

Biomedical Application: Drug Delivery Systems (DDS)

Z-dipeptide hydrogels are biocompatible depots for sustained drug release. The hydrophobic domains within the fibers can solubilize hydrophobic drugs (e.g., Curcumin, Doxorubicin).

Quantitative Data: Release Kinetics

The following table summarizes typical release profiles of model drugs from Z-Phe-Phe hydrogels, demonstrating the tunability based on peptide concentration.

| Parameter | Low Concentration Gel (0.5 wt%) | High Concentration Gel (2.0 wt%) | Mechanism |

| Pore Size | Large (~100-200 nm) | Small (~20-50 nm) | SEM Analysis |

| Drug Loading | Moderate | High | Entrapment efficiency |

| Burst Release | High (~40% in 24h) | Low (~15% in 24h) | Surface desorption |

| Sustained Release | 3-5 Days | 10-14 Days | Diffusion + Erosion |

| Stiffness (G') | ~1-5 kPa | ~10-30 kPa | Rheology |

Protocol: Drug Encapsulation

-

Co-dissolution: Dissolve the hydrophobic drug (e.g., Doxorubicin) together with Z-Phe-Phe-OH in the organic solvent (DMSO/HFIP).

-

Gelation: Add the mixture to the aqueous phase (PBS).

-

Entrapment: As the fibers assemble, the drug molecules are physically entrapped within the hydrophobic cores of the fibrils or the aqueous pores of the network.

References

-

Design and synthesis of hydrogels

-

Synthesis Protocols

-

Hydrogel Properties

-

Drug Delivery Applications

-

Comparison of Protecting Groups

Sources

- 1. peptide.com [peptide.com]

- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Macro)Molecular Self-Assembly for Hydrogel Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide-Based Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for solid-phase synthesis using Z-D-Ala-Phe-OH

Application Note: High-Fidelity Solid-Phase Coupling of Z-D-Ala-Phe-OH

Executive Summary & Scientific Rationale

This application note details the protocol for coupling the protected dipeptide Z-D-Ala-Phe-OH (N-Benzyloxycarbonyl-D-Alanyl-L-Phenylalanine) to a resin-bound amine during Solid-Phase Peptide Synthesis (SPPS).

The Challenge: C-Terminal Epimerization Unlike stepwise SPPS, where urethane-protected amino acids (Fmoc/Boc) effectively prevent oxazolone formation, coupling a peptide segment (fragment condensation) activates a C-terminal amino acid (Phenylalanine) that is already acylated. This creates a high risk of 5(4H)-oxazolone (azlactone) formation , leading to rapid epimerization (racemization) of the Phenylalanine residue.

The Solution: Oxyma Pure/DIC Activation

To maintain the stereochemical integrity of the sensitive Phe residue, this protocol utilizes Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) combined with DIC (Diisopropylcarbodiimide) . This system is superior to classical HOBt/HATU methods for fragment coupling, as the acidic environment of Oxyma suppresses proton abstraction from the

Critical Considerations

| Parameter | Specification | Scientific Justification |

| Stoichiometry | 2.5 - 3.0 equivalents | Fragment coupling kinetics are slower than single amino acids; excess drives the reaction without excessive waste of complex building blocks. |

| Solvent | DMF (Dimethylformamide) | Standard polarity for peptide solubility. Use NMP if the sequence is prone to aggregation (beta-sheet formation). |

| Activation | In-situ (No pre-activation) | Critical: Pre-activation increases the lifetime of the reactive ester in the absence of the amine nucleophile, increasing the window for racemization. |

| Base Usage | Avoid Tertiary Amines | Avoid DIPEA/NMM during coupling. Excess base promotes proton abstraction from the Phe |

Materials & Reagents

-

Building Block: Z-D-Ala-Phe-OH (Dried in vacuo over

overnight). -

Coupling Reagents:

-

Resin: Amine-functionalized resin (e.g., H-AA-Wang or Rink Amide), pre-swelled.

-

Solvents: DMF (Peptide grade, low amine content), DCM (Dichloromethane).

Experimental Protocol

Phase A: Resin Preparation

-

Swelling: Place the resin in a reactor column. Wash with DMF (

min) to swell the polymer matrix, ensuring accessibility of the reactive sites. -

N-Terminal Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% Piperidine in DMF (

min, -

Wash: Wash thoroughly with DMF (

min) and DCM (-

Note: Residual piperidine will react with the activated ester of the dipeptide, causing side reactions.

-

Phase B: Activation & Coupling (The "Low-Racemization" Workflow)

Perform this step rapidly. Do not let the activated solution sit.

-

Dissolution: Dissolve 3.0 eq of Z-D-Ala-Phe-OH and 3.0 eq of Oxyma Pure in the minimum amount of DMF required to achieve a concentration of ~0.1 – 0.2 M.

-

Tip: If the dipeptide is hydrophobic and difficult to dissolve, add a small amount of NMP or DCM, but keep DMF as the primary solvent.

-

-

Activation: Add 3.0 eq of DIC to the solution.

-

Addition: Immediately (within 30 seconds) transfer the activated mixture to the resin-bound amine.

-

Incubation: Agitate the reaction mixture at room temperature for 2 to 4 hours .

-

Note: For sterically hindered N-termini, extend to 12 hours or perform a double coupling (fresh reagents).

-

Phase C: Monitoring & Validation

-

Kaiser Test: Remove a few resin beads, wash with EtOH, and perform a standard Ninhydrin (Kaiser) test.

-

Colorless/Yellow: Complete coupling (>99%).

-

Blue: Incomplete coupling.[4] Proceed to re-coupling.

-

-

Re-Coupling (if necessary): If positive, wash resin with DMF and repeat Phase B using fresh reagents. Consider using HATU/HOAt/Collidine (1:1:2 eq) for the second shot, as it is more potent (though higher racemization risk, it is acceptable for a "hard" second coupling).

Workflow Visualization

Figure 1: Segment Coupling Workflow

Caption: Step-by-step workflow for the fragment condensation of Z-D-Ala-Phe-OH, emphasizing in-situ activation to minimize side reactions.

Figure 2: Racemization Mechanism & Suppression[1][2]

Caption: Mechanism of C-terminal racemization via oxazolone formation. Oxyma Pure suppresses this pathway by maintaining a non-basic environment.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance or aggregation. | Switch solvent to NMP or add chaotropic salts (0.1M LiCl). Perform double coupling. |

| Precipitate in Vial | Urea formation (DIU) from DIC. | Filter the solution before adding to resin, or switch to DIC/Oxyma (Oxyma salts are soluble). |

| Racemization Detected | Excess base or prolonged activation. | Ensure NO tertiary amine (DIPEA) is used during coupling. Reduce activation time to <1 min before resin addition. |

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

-

Bachem. "Solid Phase Peptide Synthesis (SPPS) Explained." Bachem Knowledge Center. Link

- Steinauer, R., et al. (1989). "Racemization during the coupling of peptide segments." Int. J. Peptide Protein Res.

Sources

Application Notes & Protocols: Leveraging Z-D-Ala-Phe-OH for the Development of Novel Enzyme Inhibitors

Introduction: The Strategic Utility of Dipeptides in Enzyme Inhibition

In the landscape of drug discovery and biochemical research, the rational design of enzyme inhibitors remains a cornerstone for developing targeted therapeutics and elucidating biological pathways. Peptide-based molecules, as mimics of natural substrates, offer a privileged starting point for inhibitor design. The dipeptide Z-D-Ala-Phe-OH, a derivative of D-Alanine and L-Phenylalanine, represents a particularly strategic scaffold. Its structure combines key features that can be exploited for potent and selective enzyme inhibition: an N-terminal benzyloxycarbonyl (Z) group for hydrophobic interactions, a D-amino acid for stereospecific recognition and enhanced proteolytic stability, and a C-terminal phenylalanine residue, a common recognition motif for numerous proteases.

This guide provides a comprehensive overview of the rationale, experimental design, and detailed protocols for utilizing Z-D-Ala-Phe-OH as both a direct inhibitor and a foundational scaffold for creating more complex and potent enzyme inhibitors. The methodologies described are tailored for researchers, scientists, and drug development professionals aiming to target proteases, particularly serine and metalloenzymes.

Section 1: Scientific Rationale - Deconstructing Z-D-Ala-Phe-OH

The efficacy of Z-D-Ala-Phe-OH as an inhibitor scaffold is not coincidental; it is a direct result of its distinct chemical moieties, each contributing to its interaction with an enzyme's active site.

-

The Benzyloxycarbonyl (Z) Group: More than a simple protecting group, the bulky and hydrophobic Z-group actively participates in binding. It can occupy hydrophobic pockets (often designated S-sites in proteases) adjacent to the catalytic center, enhancing binding affinity through non-covalent interactions.

-

The D-Alanine Residue: The incorporation of a D-amino acid is a critical design choice. Most natural proteases are stereospecific for L-amino acids. The presence of D-Ala can confer significant resistance to degradation by non-target proteases in a biological system. Furthermore, it serves as a unique stereochemical probe. An enzyme that accommodates a D-amino acid at this position may possess a distinct active site topology, allowing for the development of highly selective inhibitors.

-

The Phenylalanine (Phe) Residue: The benzyl side chain of phenylalanine is a primary recognition element for a large class of proteases. Enzymes like chymotrypsin (a serine protease) and carboxypeptidase A (a metalloprotease) have well-defined hydrophobic pockets (the S1 and S1' pockets, respectively) that preferentially bind large aromatic residues like Phe at the cleavage site. Z-D-Ala-Phe-OH therefore acts as a substrate mimic that can competitively occupy this critical binding pocket.

-

The C-Terminal Carboxylate (-OH): The free carboxylate group is a key interaction point, particularly for metalloproteases. In enzymes like carboxypeptidase A, this negatively charged group can coordinate with the essential zinc ion in the active site, contributing significantly to the inhibitor's binding energy and mechanism.

Potential Enzyme Targets

Based on its structural characteristics, Z-D-Ala-Phe-OH is an ideal candidate for inhibiting specific classes of proteases.

| Target Enzyme Class | Rationale for Inhibition | Key Interacting Moieties |

| Serine Proteases | Acts as a competitive substrate mimic. The Phe residue fits into the S1 specificity pocket of chymotrypsin-like enzymes. | Phenylalanine side chain, Z-group. |

| Metallocarboxypeptidases | Mimics the C-terminal portion of a substrate. The terminal Phe is a preferred residue for enzymes like Carboxypeptidase A. | C-terminal carboxylate (interacts with metal ion), Phenylalanine side chain. |

| Other Metalloproteinases | The dipeptide structure can serve as a base for inhibitors targeting enzymes like thermolysin. | Z-group, Phenylalanine side chain. |

Section 2: Experimental & Synthetic Workflow

There are two primary strategies for utilizing Z-D-Ala-Phe-OH: employing it directly as a reversible inhibitor or using it as a foundational scaffold for more potent, potentially irreversible inhibitors. The choice of strategy depends on the research goal, whether it's initial screening and characterization or lead optimization.

Figure 1. Workflow for enzyme inhibitor development using Z-D-Ala-Phe-OH.

Protocol 2.1: Elongating the Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for adding an amino acid (e.g., Proline) to the N-terminus of Z-D-Ala-Phe-OH. This requires first removing the Z-group and then coupling the new amino acid. For more extensive synthesis, starting from the C-terminal Phe on a resin is recommended.

Expert Insight: Solid-phase peptide synthesis (SPPS) is the method of choice for building peptides because it simplifies the purification process at each step. By anchoring the growing peptide to a solid resin, excess reagents and byproducts can be removed by simple washing and filtration.

Materials:

-

Z-D-Ala-Phe-OH

-

Wang Resin or 2-chlorotrityl resin

-

Fmoc-protected amino acids (e.g., Fmoc-Pro-OH)

-

Coupling agents: HBTU, HATU, or DCC/HOBt

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection agent: 20% Piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

SPPS reaction vessel

Procedure:

-

Resin Preparation & First Amino Acid Loading: a. Swell the chosen resin (e.g., 2-chlorotrityl chloride resin) in DCM for 30-60 minutes in the reaction vessel. b. In a separate vial, dissolve Fmoc-Phe-OH (3 eq.) and DIEA (4 eq.) in DCM. c. Drain the resin and add the amino acid solution. Agitate for 1-2 hours. d. Quench the reaction by adding a small amount of methanol and agitating for 15 minutes. e. Wash the resin extensively with DCM, DMF, and finally DCM again. Dry the resin under vacuum.

-

Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes. d. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling (D-Alanine): a. In a separate vial, pre-activate Fmoc-D-Ala-OH (3 eq.) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 2-3 minutes. b. Drain the deprotected resin and immediately add the activated amino acid solution. c. Agitate for 1-2 hours at room temperature. d. Self-Validation: Perform a Kaiser test to confirm complete coupling (a negative test, where beads remain colorless, indicates a free primary amine is absent). If the test is positive, repeat the coupling step. e. Wash the resin with DMF (3-5 times).

-

N-Terminal Capping with Z-group: a. Repeat the Fmoc deprotection step (Protocol 2.1, Step 2) to expose the N-terminal amine of D-Alanine. b. In a separate vial, dissolve Benzyl chloroformate (Z-Cl, 3 eq.) in DCM. Add DIEA (3 eq.). c. Add the solution to the washed, deprotected resin and agitate for 2-4 hours. d. Wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).

-

Cleavage and Deprotection: a. Dry the final peptide-resin under vacuum. b. Add the cleavage cocktail (e.g., 95% TFA) to the resin and agitate for 2-3 hours at room temperature. Caution: Work in a fume hood. c. Filter to separate the resin, collecting the filtrate which contains the crude peptide. d. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the crude peptide pellet under vacuum. Purify via HPLC.

Section 3: Protocols for Enzyme Inhibition Assays

Once the inhibitor is prepared, its biological activity must be quantified. The following protocols provide a standard workflow for screening, determining potency (IC50), and elucidating the mechanism of action.

Protocol 3.1: Preparation of Inhibitor Stock Solutions

Causality: Accurate and reproducible results depend on precise inhibitor concentrations. Using a high-concentration stock in a solvent like DMSO minimizes the volume of organic solvent added to the aqueous assay buffer, preventing enzyme denaturation.

-

Accurately weigh a small amount (e.g., 1-5 mg) of Z-D-Ala-Phe-OH.

-

Calculate the volume of 100% DMSO required to create a concentrated stock solution (e.g., 10 mM or 50 mM).

-